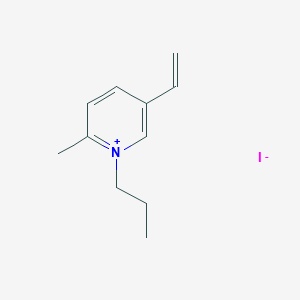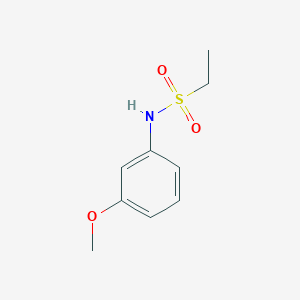
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is a complex organic compound characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol typically involves the reaction of pentafluorobenzene with diphenylethylene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with phosphine groups instead of hydroxyl groups.
1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-Bis(dicyclohexylphosphino)ethane: Features cyclohexyl groups instead of phenyl groups.
Uniqueness
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54293-20-8 |
|---|---|
Molecular Formula |
C26H12F10O2 |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H12F10O2/c27-15-13(16(28)20(32)23(35)19(15)31)25(37,11-7-3-1-4-8-11)26(38,12-9-5-2-6-10-12)14-17(29)21(33)24(36)22(34)18(14)30/h1-10,37-38H |
InChI Key |
PNBCTMSEHGHZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(C(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


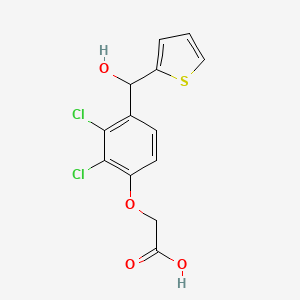

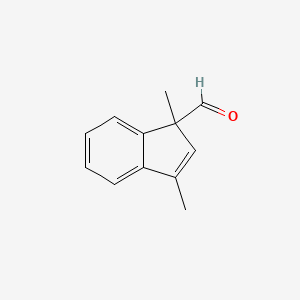
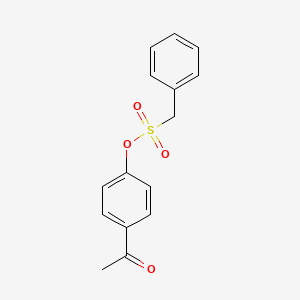
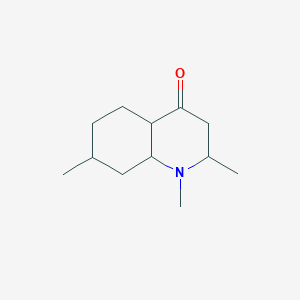
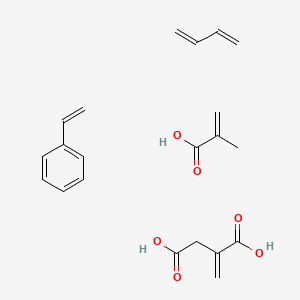
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
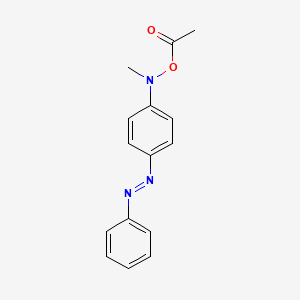
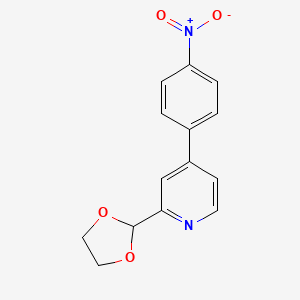
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
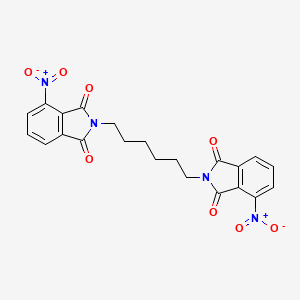
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
